![molecular formula C12H9IN2O2 B13445112 2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)
2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid
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Overview
Description
2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol . This compound is known for its unique structure, which includes an iodinated phenyl group attached to a pyridine ring via an amino linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid typically involves the coupling of 4-iodoaniline with 3-carboxypyridine under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst and boronic acid derivatives . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated phenyl group allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by the iodine atom, which can form halogen bonds with specific amino acid residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A structural isomer with similar chemical properties but lacks the iodinated phenyl group.
Nicotinic acid (3-pyridinecarboxylic acid): Another isomer known for its role as a vitamin (niacin) but does not have the amino linkage or iodinated phenyl group.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar to nicotinic acid but with the carboxyl group in a different position on the pyridine ring.
Uniqueness
2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid is unique due to the presence of the iodinated phenyl group and the amino linkage, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group, a carboxylic acid group, and an iodophenyl moiety. Its unique structure influences its biological activity and makes it a valuable candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Klebsiella pneumoniae | 32 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound may inhibit bacterial growth by interfering with essential metabolic pathways.
Antiviral Activity
Further investigations into the antiviral properties of this compound have shown potential against viral infections. Studies have indicated that derivatives of this compound can inhibit viral replication.
Case Study: Antiviral Efficacy
In vitro studies demonstrated that certain derivatives exhibited significant antiviral activity against the Hepatitis C virus, with IC50 values ranging from 3.4 µM to 4.1 µM. This highlights the potential for developing antiviral agents based on this compound's structure.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines.
Table 2: Anticancer Activity in Cell Lines
Cancer Cell Line | IC50 (µM) |
---|---|
HepG2 (liver cancer) | <10 |
MCF7 (breast cancer) | <10 |
HCT116 (colon cancer) | <10 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that are still under investigation.
The specific mechanisms through which this compound exerts its biological effects are being actively researched. Preliminary data indicate that it may interact with key enzymes involved in metabolic pathways, potentially leading to inhibition of cellular processes critical for pathogen survival and cancer cell proliferation.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, focusing on maximizing yield and purity. The ability to create derivatives with modified functional groups enhances its pharmacological profile.
Table 3: Synthetic Methods and Yields
Method | Yield (%) |
---|---|
Aqueous phase synthesis | 85 |
Solvent-free reaction | 90 |
Microwave-assisted synthesis | 95 |
Properties
Molecular Formula |
C12H9IN2O2 |
---|---|
Molecular Weight |
340.12 g/mol |
IUPAC Name |
2-(4-iodoanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9IN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) |
InChI Key |
YVCSGCCOQHVDML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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